2-Fluoro-6-nitrotoluene is characterized by its aromatic nature and the presence of both a fluorine and nitro functional group. It appears as a yellowish liquid or crystalline solid, depending on the temperature and purity. The compound has a molecular weight of approximately 155.13 g/mol and is known for its moderate solubility in organic solvents .
Currently, there is no documented research on a specific mechanism of action for 2-F-6-NT in biological systems.
As with most nitroaromatic compounds, 2-F-6-NT is likely to exhibit some degree of toxicity. Specific data is lacking, but caution should be exercised when handling it due to potential hazards, including:
The presence of the fluorine atom makes 2-F-6-NT a valuable intermediate for synthesizing various fluorinated fine chemicals. These chemicals possess specific properties desirable in pharmaceuticals, agrochemicals, and electronic materials []. Studies have explored using 2-F-6-NT as a starting material for the synthesis of fluorinated biaryl compounds, which are important building blocks in drug discovery [].
The incorporation of fluorine can alter the reactivity of a molecule. Researchers have employed 2-F-6-NT to understand how the fluorine atom positioned at the ortho-position (relative to the nitro group) affects reactivity in aromatic nucleophilic substitution reactions [, ]. This knowledge can be valuable in designing new synthetic strategies for fluorinated molecules.
Some studies have investigated the potential applications of 2-F-6-NT in materials science. For instance, research has explored using 2-F-6-NT as a precursor for the synthesis of fluorinated polymers with unique thermal and electrical properties []. However, further research is needed to determine the viability of these applications.
2-Fluoro-6-nitrotoluene exhibits acute toxicity, being harmful if swallowed or if it comes into contact with skin . While specific biological activity data may be limited, compounds with similar structures often show varied biological effects, including potential antimicrobial or anti-inflammatory properties.
The synthesis of 2-Fluoro-6-nitrotoluene can be achieved through several methods:
2-Fluoro-6-nitrotoluene finds applications in various fields:
While specific interaction studies for 2-Fluoro-6-nitrotoluene are not extensively documented, similar compounds have been studied for their interactions with biological systems. These studies often focus on:
Several compounds share structural similarities with 2-Fluoro-6-nitrotoluene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Fluoro-2-nitrotoluene | 446-10-6 | 0.98 |
5-Fluoro-2-methyl-3-nitroaniline | 168770-44-3 | 0.95 |
1-Fluoro-2,4-dimethyl-5-nitrobenzene | 345-22-2 | 0.98 |
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride | 937783-91-0 | 0.91 |
2,3-Dimethyl-4-fluoronitrobenzene | 1736-87-4 | 0.93 |
What sets 2-Fluoro-6-nitrotoluene apart from these similar compounds is its specific arrangement of functional groups, particularly the positioning of the fluorine and nitro groups on the aromatic ring. This unique arrangement can influence its reactivity and biological activity compared to its analogs.
Irritant